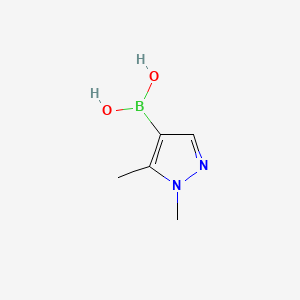
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
Vue d'ensemble
Description
“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the molecular formula C5H9BN2O2 . It has a molecular weight of 139.95 g/mol .
Molecular Structure Analysis
The InChI code for “(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is 1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 . Its canonical SMILES representation is B(C1=C(N(N=C1)C)C)(O)O .Chemical Reactions Analysis
“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is used as a reagent in the preparation of pyrrolopyridazine JAK3 inhibitors . These inhibitors are used for the treatment of inflammatory and autoimmune diseases .Physical And Chemical Properties Analysis
“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” has a molecular weight of 139.95 g/mol . It hasApplications De Recherche Scientifique
Application in Suzuki–Miyaura Coupling
The Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in the area of carbon-carbon bond formation reactions.
2. A Comprehensive and Detailed Summary of the Application “1,5-Dimethylpyrazole-4-boronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
3. A Detailed Description of the Methods of Application or Experimental Procedures In the Suzuki–Miyaura coupling, the boronic acid, such as “1,5-Dimethylpyrazole-4-boronic acid”, is used as a nucleophilic organic group. It is transferred from boron to palladium in a process called transmetalation . The exact procedures and technical details can vary depending on the specific reaction conditions and the other compounds involved.
4. A Thorough Summary of the Results or Outcomes Obtained The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond. This reaction has been widely used in the synthesis of complex organic molecules due to its mild conditions and the stability of the organoboron reagents .
Application in the Synthesis of JAK3 Inhibitors
The Specific Scientific Field
The specific scientific field is Medicinal Chemistry , particularly in the area of drug discovery and development.
2. A Comprehensive and Detailed Summary of the Application “1,5-Dimethylpyrazole-4-boronic Acid” is used as a reagent in the preparation of pyrrolopyridazine JAK3 inhibitors . These inhibitors are used for the treatment of inflammatory and autoimmune diseases .
3. A Detailed Description of the Methods of Application or Experimental Procedures The exact procedures and technical details can vary depending on the specific reaction conditions and the other compounds involved. Typically, the boronic acid is used in a coupling reaction to form the pyrrolopyridazine core of the JAK3 inhibitor .
4. A Thorough Summary of the Results or Outcomes Obtained The outcome of this application is the synthesis of potential JAK3 inhibitors, which could be used for the treatment of inflammatory and autoimmune diseases . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and the specific inhibitor being synthesized.
Application in the Synthesis of Photochromic Fluorescent Molecules
The Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in the area of fluorescent materials.
2. A Comprehensive and Detailed Summary of the Application “1,5-Dimethylpyrazole-4-boronic Acid” is used in the preparation of naphthalimide based photo-exchangeable photochromic fluorescent molecules .
3. A Detailed Description of the Methods of Application or Experimental Procedures The exact procedures and technical details can vary depending on the specific reaction conditions and the other compounds involved. Typically, the boronic acid is used in a coupling reaction to form the naphthalimide core of the fluorescent molecule .
4. A Thorough Summary of the Results or Outcomes Obtained The outcome of this application is the synthesis of photo-exchangeable photochromic fluorescent molecules, which could be used in various applications such as biological imaging . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and the specific molecule being synthesized.
Application in the Synthesis of BET Bromodomain Inhibitors
The Specific Scientific Field
2. A Comprehensive and Detailed Summary of the Application “1,5-Dimethylpyrazole-4-boronic Acid” is used in the synthesis of aryl-benzimidazole based BET bromodomain and extra terminal (BET) protein inhibitors . These inhibitors are used for the treatment of cancer and other diseases related to gene regulation .
3. A Detailed Description of the Methods of Application or Experimental Procedures The exact procedures and technical details can vary depending on the specific reaction conditions and the other compounds involved. Typically, the boronic acid is used in a coupling reaction to form the aryl-benzimidazole core of the BET inhibitor .
4. A Thorough Summary of the Results or Outcomes Obtained The outcome of this application is the synthesis of potential BET inhibitors, which could be used for the treatment of diseases related to gene regulation . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and the specific inhibitor being synthesized.
Application in the Synthesis of Pyrimidoindole Derivatives
The Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in the area of heterocyclic compound synthesis.
2. A Comprehensive and Detailed Summary of the Application “1,5-Dimethylpyrazole-4-boronic Acid” is used in the synthesis of 9H-pyrimido[4,5-b]indole derivatives . These compounds have various applications in medicinal chemistry and materials science .
3. A Detailed Description of the Methods of Application or Experimental Procedures The exact procedures and technical details can vary depending on the specific reaction conditions and the other compounds involved. Typically, the boronic acid is used in a coupling reaction to form the pyrimidoindole core of the derivative .
4. A Thorough Summary of the Results or Outcomes Obtained The outcome of this application is the synthesis of pyrimidoindole derivatives, which could be used in various applications such as drug discovery and materials science . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and the specific derivative being synthesized.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVNBPKYJFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681756 | |
| Record name | (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1204333-57-2 | |
| Record name | (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethylpyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



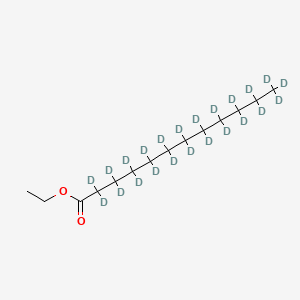



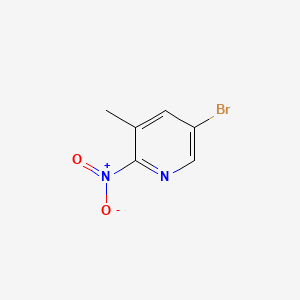
![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)
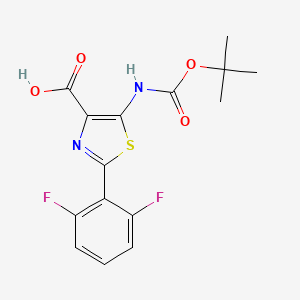
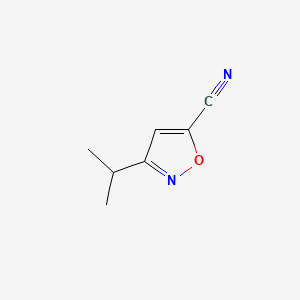
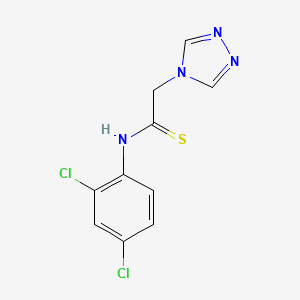
![Methanol,1-[3-[5-[2-[[(3R)-1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]amino]-4-pyrimidinyl]imidazo[2,1-b]oxazol-6-yl]phenoxy]-,1-(dihydrogen phosphate)](/img/structure/B597967.png)
![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)